molecular formula C9H16Br2N5O4P B1684547 Evofosfamide CAS No. 918633-87-1

Evofosfamide

Cat. No.: B1684547
CAS No.: 918633-87-1
M. Wt: 449.04 g/mol
InChI Key: UGJWRPJDTDGERK-UHFFFAOYSA-N
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Description

Evofosfamide, also known as (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl N,N’-bis(2-bromoethyl)phosphorodiamidate, is a hypoxia-activated prodrug. It is designed to target and treat various types of solid tumors by exploiting the low oxygen conditions (hypoxia) typically found within these tumors. This compound is a derivative of the cytotoxin bromo-isophosphoramide mustard and has shown promise in clinical trials for its ability to selectively release cytotoxic agents in hypoxic tumor environments .

Mechanism of Action

Target of Action

Evofosfamide, also known as TH-302, is a hypoxia-activated prodrug . Its primary targets are the hypoxic regions of solid tumors . Hypoxia, or low oxygen conditions, is a common feature of many solid tumors and is associated with resistance to radiation and many forms of chemotherapy . This compound is designed to exploit this characteristic by selectively targeting these hypoxic regions .

Mode of Action

This compound is a 2-nitroimidazole prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) . The compound is activated by a process that involves a 1-electron reduction mediated by ubiquitous cellular reductases, such as the NADPH cytochrome P450, to generate a radical anion prodrug . In the presence of oxygen (normoxia), the radical anion prodrug reacts rapidly with oxygen to generate the original prodrug and superoxide . Therefore, this compound is relatively inert under normal oxygen conditions, remaining intact as a prodrug . When exposed to severe hypoxic conditions (< 05% O2; hypoxic zones in many tumors), the radical anion undergoes irreversible fragmentation, releasing the active drug Br-IPM and an azole derivative .

Biochemical Pathways

The biochemical pathway of this compound involves the conversion of the prodrug to its active form, Br-IPM, under hypoxic conditions . This process is mediated by cellular reductases and involves the generation of a radical anion prodrug . The active drug, Br-IPM, is a DNA cross-linking agent . The cross-linking of DNA can interfere with the process of DNA replication and transcription, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by the hypoxic conditions in which it is activated . Under normoxic conditions, this compound remains relatively inert, limiting its bioavailability . Under hypoxic conditions, the prodrug is activated and the active drug br-ipm is released . The details of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are still under investigation .

Result of Action

Upon activation in oxygen-deficient zones, this compound is converted selectively to its active form, dibromo isophosphoramide mustard, a potent alkylator . The hypoxic cells are exposed to high concentrations of the released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor .

Action Environment

The action of this compound is significantly influenced by the environmental conditions within the tumor. Specifically, the hypoxic conditions found in many solid tumors provide the environment necessary for the activation of this compound . The degree of hypoxia within the tumor can therefore influence the efficacy of this compound . Additionally, factors such as the presence of cellular reductases and the oxygen concentration can also influence the stability and action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Evofosfamide involves several key steps:

    Preparation of 2-nitroimidazole: This is the crucial bioreductive group used in the synthesis. The process begins with the nitration of imidazole to form 2-nitroimidazole.

    Formation of the Prodrug: The 2-nitroimidazole is then linked to a brominated derivative of isophosphoramide mustard.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The key steps include large-scale nitration of imidazole and subsequent coupling with the brominated derivative under carefully controlled conditions to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Evofosfamide undergoes several types of chemical reactions, primarily driven by its hypoxia-activated nature:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Evofosfamide has a wide range of scientific research applications, particularly in the fields of medicine and oncology:

Comparison with Similar Compounds

Evofosfamide is unique among hypoxia-activated prodrugs due to its specific activation mechanism and the cytotoxic agent it releases. Similar compounds include:

    Ifosfamide: A chloro-isophosphoramide prodrug activated by hepatic cytochrome P450 enzymes.

    Cyclophosphamide: Another DNA alkylating agent that requires activation by hepatic enzymes.

Uniqueness of this compound:

Properties

IUPAC Name

2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJWRPJDTDGERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Br2N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238721
Record name Evofosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

TH-302 combines a 2-nitroimidazole oxygen-sensing trigger with a masked DNA crosslinker. Upon activation in oxygen deficient zones, TH-302 is converted selectively to the drug's active form, dibromo isophosphoramide mustard, a potent alkylator. TH-302 targets levels of severe hypoxia that are found in tumors but are rare in normal tissues - this is how selective targeting of the tumor occurs. After conversion to the active form of the drug, the hypoxic cells are exposed to high concentrations of released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor.
Record name Evofosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

918633-87-1
Record name (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl N,N′-bis(2-bromoethyl)phosphorodiamidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918633-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evofosfamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918633871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evofosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06091
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Evofosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVOFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9RZ3HN8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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